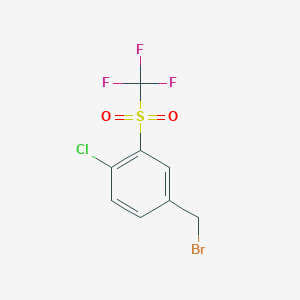
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethylsulfonyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by chlorination and sulfonylation reactions. The reaction conditions often involve the use of bromine, chlorine, and trifluoromethylsulfonyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of hazardous by-products. The use of advanced catalysts and reaction monitoring systems ensures efficient and safe production .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, stannous chloride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the development of biochemical probes and inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The trifluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
4-(Bromomethyl)-1-chloro-2-((trifluoromethyl)sulfonyl)benzene is unique due to the combination of bromomethyl, chloro, and trifluoromethylsulfonyl groups. This combination provides a distinct reactivity profile, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C8H5BrClF3O2S |
|---|---|
Molecular Weight |
337.54 g/mol |
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H5BrClF3O2S/c9-4-5-1-2-6(10)7(3-5)16(14,15)8(11,12)13/h1-3H,4H2 |
InChI Key |
MZHBKVIEPLUSKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


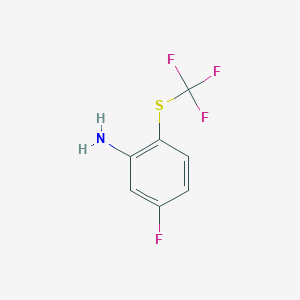
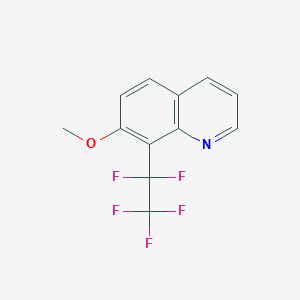
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
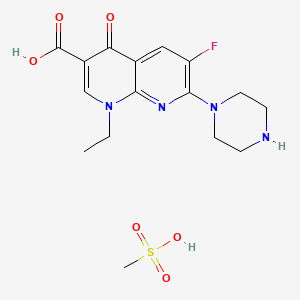



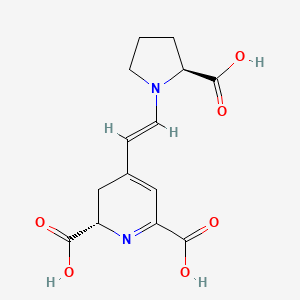
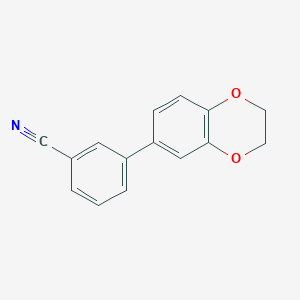

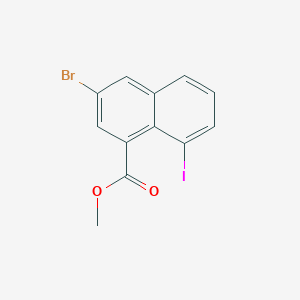
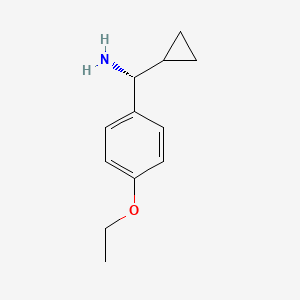
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
